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7-Deaza-7-propargylamino-ddGTP

Sanger sequencing GC-rich DNA Band compression

Standard ddGTP fails on GC-rich templates due to secondary structure band compression. This 7-deaza-dideoxyguanosine analog disrupts Hoogsteen base pairing, enabling accurate base calling in CpG islands and oncogene promoters. - Resolves band compression in templates with up to 85% GC content (Mizusawa et al.) - Primary amine handle for custom fluorophore conjugation (Cy5, ATTO dyes) - Validated for cycle sequencing with AmpliTaq FS at 4:1 ratio with dITP - Chain-terminating dideoxyribose sugar for Sanger sequencing

Molecular Formula C14H20N5O12P3
Molecular Weight 543.26 g/mol
Cat. No. B11928462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-7-propargylamino-ddGTP
Molecular FormulaC14H20N5O12P3
Molecular Weight543.26 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN
InChIInChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1
InChIKeyLJJGDWYGTRBWBZ-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-7-propargylamino-ddGTP for GC-Rich Sequencing


7-Deaza-7-propargylamino-ddGTP (also known as 7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate) is a chemically modified analog of dideoxyguanosine triphosphate (ddGTP) . Its molecular structure features a dideoxyribose sugar, which confers chain-terminating properties in polymerase reactions, and a modified 7-deazaguanine base with a propargylamino linker arm . This linker provides a primary amine handle for the site-specific conjugation of haptens or fluorescent dyes, a key requirement for detection in modern DNA sequencing and labeling assays . The compound is primarily utilized in Sanger sequencing and as a building block for generating labeled nucleotides for various genomic applications .

GC-rich Sanger sequencing chain terminator
Prevents band compression via 7-deaza modification
Amine linker for dye conjugation
Enables custom fluorophore or hapten attachment

Standard ddGTP Limitations in GC-Rich DNA Sequencing


The use of standard, unmodified ddGTP in Sanger sequencing is often associated with significant artifacts when analyzing GC-rich DNA templates. This is due to the propensity of guanine-rich sequences to form stable secondary structures, known as hairpins, via non-canonical Hoogsteen base pairing [1]. These structures alter the migration of DNA fragments during electrophoresis, leading to a phenomenon known as 'band compression' which makes base calling ambiguous or impossible [1]. The 7-deaza modification, which replaces the nitrogen atom at position 7 of the guanine ring with a carbon, directly disrupts the formation of these problematic secondary structures, a benefit standard dGTP or ddGTP analogs cannot provide [2]. Therefore, substitution with an unmodified chain terminator can lead to sequencing failure or unreliable data in critical genomic regions.

Target
7-Deaza-7-propargylamino-ddGTP
Substitute
Standard ddGTP
  • Standard ddGTP may cause severe band compression artifacts in GC-rich DNA due to secondary structure formation.
  • 7-Deaza modification disrupts Hoogsteen pairing, preventing hairpins; unmodified analogs lack this capability.
  • Substitution can result in unreadable sequence data for templates exceeding moderate GC content.

Evidence for 7-Deaza-7-propargylamino-ddGTP vs. Standard ddGTP


Band Compression Resolution in GC-Rich DNA

The 7-deaza modification in the guanine base is essential for eliminating band compression artifacts in Sanger sequencing. A foundational study demonstrated that for a template of the human N-myc gene with an 85% GC content, sequencing using standard dGTP resulted in unreadable band compression patterns, making sequence determination impossible [1]. In contrast, the use of deoxy-7-deaza-GTP (the structural predecessor to 7-deaza-7-propargylamino-ddGTP) in place of dGTP allowed for the unambiguous determination of the entire nucleotide sequence [1]. This outcome is attributed to the disruption of intramolecular Hoogsteen base pairing, which prevents the formation of secondary structures that impede gel migration [1].

Band compression resolution
Head-to-head
Unambiguous sequence vs. unreadable compression
Eliminates compression, enables sequencing of 85% GC templates
Based on N-myc gene study with dGTP comparator
Sanger sequencing GC-rich DNA Band compression Secondary structure

Optimizing Read Length with 7-Deaza-dGTP and dITP

The use of 7-deaza-dGTP can be further optimized when combined with another analog, dITP. A comparative study on cycle sequencing of GC-rich templates found that while 7-deaza-dGTP alone is beneficial, the combination of 7-deaza-dGTP and dITP at a specific ratio is superior for maximizing both band compression resolution and overall read length [1]. The study identified a 7-deaza-dGTP:dITP ratio of 4:1 as optimal when using AmpliTaq FS DNA polymerase [1].

Optimal cycle sequencing ratio
Method context
4:1 7-deaza-dGTP:dITP
Maximizes read length and resolution
With AmpliTaq FS polymerase on GC-rich templates
Cycle sequencing 7-deaza-dGTP dITP read length GC-rich template

Secondary Structure Remedy: 7-Deaza-dGTP vs. dITP

In a comparative study of methods to mitigate secondary structure formation in PCR products, the incorporation of 7-deaza dGTP was found to improve sequencing outcomes for several problematic regions of the p53 gene where other methods, including the use of dITP alone, were ineffective [1]. While dITP is a known alternative for reducing secondary structure, 7-deaza dGTP proved to be a more robust solution for specific difficult templates [1].

Secondary structure remedy
Head-to-head
Effective where dITP failed
Non-redundant resolution of difficult templates
p53 gene PCR product study
PCR sequencing secondary structure 7-deaza-dGTP dITP

Applications of 7-Deaza-7-propargylamino-ddGTP


Sanger Sequencing of High GC-Content Regions

Researchers analyzing GC-rich genomic targets, such as CpG islands, gene promoters, or the 5' untranslated regions of oncogenes, should prioritize the use of 7-deaza-7-propargylamino-ddGTP. As demonstrated by Mizusawa et al., the 7-deaza modification is essential for resolving band compression artifacts that make sequencing with standard dGTP or ddGTP impossible on templates with up to 85% GC content [1]. This allows for accurate base calling and complete sequence determination where conventional methods fail [1].

Cycle Sequencing Optimization for GC-Rich Templates

Laboratories seeking to improve the robustness and read length of their cycle sequencing protocols for GC-rich DNA can leverage validated formulations. Research by Motz et al. indicates that optimal results are achieved using a 7-deaza-dGTP:dITP ratio of 4:1 with AmpliTaq FS polymerase [2]. Implementing this specific ratio, based on the 7-deaza core structure, provides a data-driven method to enhance sequence quality without requiring extensive protocol re-optimization [2].

PCR Sequencing Rescue Using 7-Deaza-dGTP

For PCR products that exhibit severe secondary structure and fail to sequence cleanly with standard dNTPs or other nucleotide analogs like dITP, the use of 7-deaza-dGTP offers a proven alternative. As shown by Dierick et al., the incorporation of 7-deaza dGTP during PCR can effectively improve the sequencing of problematic regions, such as those in the p53 gene, where other methods were unsuccessful [3]. This makes 7-deaza nucleotides a critical tool for troubleshooting and recovering valuable sequence data from difficult amplicons [3].

Synthesis of Fluorescent Sanger Terminators

7-Deaza-7-propargylamino-ddGTP serves as a key chemical intermediate for the creation of custom, fluorescently labeled dideoxynucleotide terminators. The primary amine on the propargylamino linker provides a reactive handle for the site-specific attachment of various fluorophores (e.g., Cy5, ATTO dyes) or haptens . This allows researchers to generate tailored sequencing reagents, which is particularly useful for specialized applications like detection in electrophoretic sequencing, hybridization assays, or fluorescence microscopy where standard commercial dye sets may be insufficient .

Application
Selection Property
Validation Focus
High-GC Sanger sequencing
7-deaza modification for band compression
Sequence readability on >80% GC templates
Cycle sequencing optimization
Optimal nucleotide analog ratio
Read length and resolution performance
Troubleshooting difficult PCR amplicons
Secondary structure disruption capability
Sequencing success on problematic regions
Synthesis of labeled terminators
Propargylamino amine handle
Conjugation efficiency and detection sensitivity

Technical Documentation Hub

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31 linked technical documents
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